molecular formula C18H16F3NO2 B6384969 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol CAS No. 1261985-14-1

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol

Cat. No.: B6384969
CAS No.: 1261985-14-1
M. Wt: 335.3 g/mol
InChI Key: VDVHJCDCXQWGKG-UHFFFAOYSA-N
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Description

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by its attachment to a phenyl group through a carbonyl linkage. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Pyrrolidinylcarbonylphenyl)-3-methylphenol
  • 5-(3-Pyrrolidinylcarbonylphenyl)-3-chlorophenol
  • 5-(3-Pyrrolidinylcarbonylphenyl)-3-bromophenol

Uniqueness

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with hydrophobic regions of biological targets, making it a valuable compound in drug discovery and materials science.

Properties

IUPAC Name

[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c19-18(20,21)15-9-14(10-16(23)11-15)12-4-3-5-13(8-12)17(24)22-6-1-2-7-22/h3-5,8-11,23H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVHJCDCXQWGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686756
Record name [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-14-1
Record name [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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